3,5-Diiodothyropropionic acid

説明

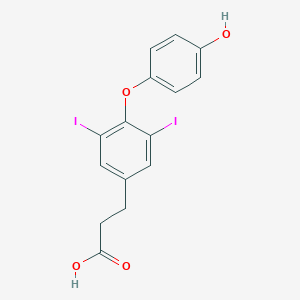

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12I2O4/c16-12-7-9(1-6-14(19)20)8-13(17)15(12)21-11-4-2-10(18)3-5-11/h2-5,7-8,18H,1,6H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONYMNWUJVKVII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CCC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12I2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040939 | |

| Record name | 3,5-Diiodothyropropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158-10-7 | |

| Record name | 3,5-Diiodothyropropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1158-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diiodothyropropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001158107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-diiodothyropropionic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12629 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,5-Diiodothyropropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Diiodothyropropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIIODOTHYROPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HTO2X0SJ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Action of 3,5 Diiodothyropropionic Acid

Thyromimetic Activity and Thyroid Hormone Receptor Interactions

DITPA's biological effects are primarily mediated through its interaction with thyroid hormone receptors (TRs), which are members of the nuclear receptor superfamily of ligand-activated transcription factors. oup.com These receptors, primarily TRα and TRβ, modulate gene expression in response to hormone binding.

Binding Affinity to Thyroid Hormone Receptor Subtypes (TRα and TRβ)

DITPA binds to both TRα and TRβ isoforms, although with a relatively low affinity compared to the natural hormone triiodothyronine (T3). oup.com This weaker interaction is a key characteristic of DITPA's molecular profile. Studies have shown that DITPA's affinity for nuclear TRs is in the range of a dissociation constant (Kd) of 10⁻⁷ M. oup.com Research on bacterially expressed human TRs has further detailed this binding, indicating comparable but low affinities for both major subtypes. medchemexpress.cn

Interactive Table: Binding Affinity of DITPA to Thyroid Hormone Receptors

| Receptor Subtype | Binding Affinity (Ka, M⁻¹) |

|---|---|

| TRα1 | 2.40 |

| TRβ1 | 4.06 |

Note: Higher Ka indicates stronger binding affinity.

The binding affinity of DITPA for thyroid hormone receptors is significantly lower than that of the endogenous, biologically active thyroid hormone, T3. oup.comclinicaltrials.gov While both DITPA and T3 interact with the same receptors, the difference in affinity is substantial. clinicaltrials.gov For instance, the natural hormone T3 binds to TRs with much greater affinity than thyroxine (T4). researchgate.net DITPA's affinity is considerably less than T3, which is regarded as the most biologically active thyroid hormone due to its strong receptor binding. oup.comresearchgate.net This reduced affinity underlies some of the differential and tissue-specific effects observed with DITPA compared to potent, natural hormones. ahajournals.org

Influence on Thyroid-Stimulating Hormone (TSH) Suppression

A key indicator of DITPA's thyromimetic activity is its ability to suppress the secretion of Thyroid-Stimulating Hormone (TSH) from the pituitary gland. ahajournals.orgresearchgate.netnih.gov In the endocrine system's negative feedback loop, elevated levels of thyroid hormone (or an analog like DITPA) in the circulation signal the pituitary to reduce TSH production. palomahealth.com Clinical studies have consistently shown that administration of DITPA leads to a reduction in serum TSH levels. ahajournals.orgresearchgate.net This suppression reflects DITPA's action at the level of the pituitary and hypothalamus, which is a hallmark of its systemic thyromimetic effects mediated through nuclear receptors. ahajournals.orgnih.gov

Integrin-Mediated Signaling Pathways

Beyond its interaction with nuclear receptors, DITPA initiates significant signaling cascades through cell surface proteins, particularly integrins. This represents a critical non-genomic mechanism of action.

Interaction with Integrin αvβ3 Receptor

Research has identified the plasma membrane integrin αvβ3 as a receptor for thyroid hormones and their analogs, including DITPA. oup.comoup.comfrontiersin.org This interaction initiates rapid, non-genomic cellular responses. DITPA's proangiogenic (promoting new blood vessel formation) effects are a well-documented outcome of this pathway. oup.com

The binding of DITPA to integrin αvβ3 can activate the MAPK (ERK1/2) signal transduction cascade. oup.comoup.com This signaling is initiated at the cell surface and is independent of nuclear receptor activation. oup.com The proangiogenic action of DITPA can be blocked by specific antagonists of the integrin αvβ3 receptor, confirming the essential role of this interaction. oup.com Furthermore, tetraiodothyroacetic acid (TETRAC), a thyroid hormone derivative that competes for the binding site on integrin αvβ3, can inhibit DITPA's effects, providing further evidence for this specific cell-surface mechanism. nih.govoup.com

Activation of Extracellular Signal-Regulated Kinase (ERK1/2) Pathway

3,5-Diiodothyropropionic acid (DITPA), a synthetic analog of thyroid hormone, has been shown to initiate its proangiogenic effects through the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK1/2) signal transduction cascade. oup.comoup.com This activation is a crucial step in the pathway that leads to new blood vessel formation. oup.com

Research has demonstrated that the proangiogenic action of DITPA can be blocked by inhibitors of the ERK1/2 signaling cascade, such as PD 98059. oup.comnih.gov This indicates that the MAPK/ERK1/2 pathway is a necessary component for DITPA's stimulation of angiogenesis. oup.comnih.gov The activation of ERK1/2 is not only a direct effect of DITPA but is also secondarily required to transduce signals from growth factors like basic fibroblast growth factor (b-FGF), which are released following DITPA stimulation. oup.com This dual role highlights the central importance of the ERK1/2 pathway in mediating the angiogenic effects of DITPA. oup.com Furthermore, studies have shown that in certain cancer cells, this pathway can be a key player in cell migration and invasion, and its activation by substances like T-cell immunoglobulin and mucin domain 3 (TIM3) can promote these processes. plos.org

Modulation of Growth Factor Release (e.g., b-FGF, VEGF)

A key aspect of DITPA's mechanism of action is its ability to modulate the release of potent angiogenic growth factors, including basic fibroblast growth factor (b-FGF) and vascular endothelial growth factor (VEGF). oup.comphysiology.org Studies in animal models have shown that administration of DITPA leads to increased protein levels of VEGF and b-FGF within the first few days of treatment. physiology.orgnih.gov

The release of b-FGF from endothelial cells is a required step for the proangiogenic effects of DITPA. oup.com This has been demonstrated in studies where antibodies to b-FGF blocked the angiogenic stimulation caused by DITPA. oup.com This suggests that the ultimate angiogenic effect of DITPA is mediated through the action of these growth factors. oup.com In addition to b-FGF and VEGF, DITPA has also been found to increase the protein levels of other important angiogenic factors such as angiopoietin-1 and its receptor, Tie-2. physiology.orgnih.gov

The table below summarizes the effect of DITPA on the release of various growth factors as observed in research studies.

| Growth Factor | Effect of DITPA Administration | Reference |

| Vascular Endothelial Growth Factor (VEGF) | Increased protein levels | physiology.orgnih.gov |

| Basic Fibroblast Growth Factor (b-FGF) | Increased protein levels | physiology.orgnih.gov |

| Angiopoietin-1 | Increased protein levels | physiology.orgnih.gov |

| Tie-2 | Increased protein levels | physiology.orgnih.gov |

MCT8-Independent Cellular Entry Mechanisms

A significant characteristic of this compound is its ability to enter cells independently of the monocarboxylate transporter 8 (MCT8). nih.govnih.govbioscientifica.com MCT8 is a specific transporter for thyroid hormones, and its deficiency leads to a severe X-linked intellectual and neuropsychological impairment known as Allan-Herndon-Dudley syndrome (AHDS). nih.govfrontiersin.org In individuals with MCT8 deficiency, the transport of thyroid hormones into the brain is impaired, leading to severe neurological disturbances. frontiersin.org

DITPA's ability to bypass the need for MCT8 for cellular entry makes it a potential therapeutic agent for conditions like MCT8 deficiency. nih.govnih.govbioscientifica.com This MCT8-independent transport has been demonstrated in various studies, including research on Mct8-deficient mice and human cerebral organoids. oup.comjci.org In these models, DITPA was able to exert its effects even in the absence of functional MCT8. oup.comjci.org This characteristic is crucial as it allows DITPA to potentially deliver thyromimetic action to cells that are otherwise inaccessible to thyroid hormones due to a defective transporter. bioscientifica.com

Implications for Transport Across Biological Barriers (e.g., Blood-Brain Barrier, Placenta)

The MCT8-independent cellular entry of DITPA has significant implications for its ability to cross critical biological barriers, such as the blood-brain barrier (BBB) and the placenta. nih.govnih.gov The transport of substances into the brain is tightly regulated by the BBB, and for thyroid hormones, MCT8 plays a crucial role in this process. frontiersin.orgyoutube.com In MCT8 deficiency, this transport is compromised, leading to brain hypothyroidism despite high levels of thyroid hormone in the peripheral circulation. frontiersin.org

Studies in mouse models have shown that DITPA can cross the placenta and exert its effects on the fetus. nih.gov When administered to pregnant mice carrying Mct8-deficient embryos, DITPA was able to reach the fetal circulation and modulate the expression of thyroid hormone-dependent genes in the brain. nih.gov This suggests that DITPA could be a candidate for prenatal treatment of MCT8 deficiency, potentially mitigating the severe neurological damage that occurs during fetal development. nih.gov

The ability of DITPA to cross the blood-brain barrier in an MCT8-independent manner is also of significant therapeutic interest. bioscientifica.comnih.gov While some studies in adult Mct8-deficient mice showed limited effects on the central nervous system, others have demonstrated that DITPA can restore cerebellar maturation and myelination when administered during the early postnatal period in a double-knockout mouse model. nih.gov This highlights the potential of DITPA to overcome the transport deficit at the BBB in MCT8 deficiency, particularly during critical developmental windows. nih.gov

Biological and Cellular Effects of 3,5 Diiodothyropropionic Acid

Cardiovascular System

3,5-Diiodothyropropionic acid (DITPA) is a synthetic analog of thyroid hormone that has been investigated for its potential therapeutic effects on the cardiovascular system. Its actions are multifaceted, influencing cardiac muscle contractility, vascular tone, and cellular processes involved in cardiac structure and blood supply.

Cardiac Contractility and Function

DITPA has demonstrated positive inotropic effects, meaning it enhances the force of muscular contractions of the heart. In preclinical studies involving hypothyroid rats, DITPA was shown to increase left ventricular dP/dt, a measure of the rate of pressure change in the ventricle and an indicator of contractility. This increase was comparable to that achieved with L-thyroxine, but notably with significantly less of an increase in heart rate (tachycardia). nih.gov The mechanism behind this enhanced contractility is linked to the induction of α-myosin heavy chain (MHC) gene expression, a key protein involved in cardiac muscle contraction. nih.gov

In a phase II clinical trial involving patients with congestive heart failure, DITPA was associated with an 18% increase in the cardiac index, a measure of the heart's pumping efficiency relative to body size. ahajournals.orgresearchgate.net This improvement in cardiac function was also suggested by a trend towards a decrease in left ventricular end-systolic diameter. ahajournals.org Animal models of heart failure have also shown that DITPA can improve cardiac output. clinicaltrials.gov Furthermore, in a rabbit post-infarction model, DITPA increased both positive and negative dP/dt without altering heart rate or left ventricular systolic pressure. clinicaltrials.gov

| Parameter | Effect of DITPA | Supporting Evidence |

| Cardiac Index | Increased by 18% in a phase II trial. ahajournals.orgresearchgate.net | Clinical trial in congestive heart failure patients. |

| Left Ventricular dP/dt | Increased in hypothyroid rats. nih.gov | Preclinical animal studies. |

| α-Myosin Heavy Chain (MHC) mRNA | Induced in heart cell culture. nih.gov | In vitro and in vivo studies. |

| Heart Rate | Significantly less tachycardia compared to L-thyroxine. nih.gov | Comparative animal studies. |

Systemic Vascular Resistance Modulation

Systemic vascular resistance (SVR) refers to the resistance to blood flow offered by all of the systemic vasculature. cvphysiology.com DITPA has been shown to decrease SVR. In a phase II clinical trial with congestive heart failure patients, treatment with DITPA resulted in an 11% decrease in systemic vascular resistance. ahajournals.orgresearchgate.net This reduction in resistance can lead to a decrease in the afterload the heart has to pump against, potentially contributing to the observed increase in cardiac index.

Myocardial Remodeling and Cellular Morphology

Myocardial remodeling refers to changes in the size, shape, and function of the heart, often in response to injury or stress. DITPA has shown beneficial effects on chamber and cellular remodeling. In cardiomyopathic hamsters, both DITPA and L-thyroxine treatment led to a reduction in chamber diameter during diastole, suggesting an attenuation of chamber dilatation. nih.gov

At the cellular level, DITPA was found to significantly increase the cross-sectional growth of myocytes, specifically in the minor dimension, which is oriented transmurally. nih.gov This suggests a beneficial change in cell shape that could contribute to improved cardiac function. nih.gov Pre-clinical animal models have also indicated that DITPA can attenuate abnormal left ventricular remodeling following a myocardial infarction. clinicaltrials.gov

Angiogenesis Promotion and Vascular Supply

Angiogenesis, the formation of new blood vessels, is crucial for maintaining adequate blood supply to the heart muscle. DITPA has demonstrated potent pro-angiogenic activity. nih.gov Studies have shown that nanomolar concentrations of DITPA can promote the generation of new blood vessels from existing ones, comparable to the effects of naturally occurring thyroid hormones. nih.gov This pro-angiogenic effect is initiated at the plasma membrane, apparently at integrin αvβ3, and is dependent on the MAPK signaling pathway. nih.govprizmtx.com

In animal models, DITPA has been shown to increase myocardial blood flow both at baseline and after maximal dilation, suggesting either increased angiogenesis or a reduction in the loss of arterioles. nih.gov Furthermore, DITPA treatment can prevent myocardial arteriolar loss in hypothyroid rats, promoting a healthy vasculature independently of its effects on cardiac function. physiology.orgnih.gov The compound has also been found to increase the protein expression of several key angiogenic factors, including vascular endothelial growth factor (VEGF), basic fibroblast growth factor (bFGF), angiopoietin-1, and Tie-2. nih.gov

| Angiogenic Factor | Effect of DITPA |

| VEGF | Increased protein expression. nih.gov |

| bFGF | Increased protein expression. nih.gov |

| Angiopoietin-1 | Increased protein expression. nih.gov |

| Tie-2 | Increased protein expression. nih.gov |

Myocardial Oxygen Consumption Considerations

A critical aspect of any inotropic agent is its effect on myocardial oxygen consumption. An increase in cardiac performance that comes at the cost of a significant rise in oxygen demand can be detrimental, particularly in a compromised heart. DITPA appears to offer an advantage in this regard. Because it produces less tachycardia than L-thyroxine for a comparable increase in cardiac contractility, DITPA is able to achieve increased cardiac performance at a lower myocardial oxygen cost. nih.govprizmtx.com Animal models of heart failure have also suggested that the increase in cardiac index with DITPA is not accompanied by an increase in myocardial oxygen consumption. researchgate.net

Cardiac Rhythm Abnormalities and Safety Concerns

While DITPA shows promise, its potential for cardiac rhythm abnormalities is a safety consideration. In a phase II clinical trial, some patients receiving DITPA experienced ventricular tachycardia, with one case of ventricular fibrillation and another of non-sustained idioventricular rhythm. ahajournals.org Sinus tachycardia was also observed in a small percentage of patients treated with DITPA. ahajournals.org It is important to note that the potential for cardiovascular side effects such as palpitations, tachycardia, and arrhythmias is recognized due to its nature as a thyroid hormone analog. clinicaltrials.gov

Metabolic Regulation

This compound (DITPA) is a synthetic analog of the thyroid hormone triiodothyronine (T3) that has demonstrated significant effects on various metabolic processes. Its actions are primarily mediated through binding to thyroid hormone receptors, with a degree of selectivity for the receptor isoforms expressed in different tissues. This selectivity allows for targeted metabolic actions, particularly in the liver.

DITPA has been investigated for its potent effects on lipid profiles, demonstrating a capacity to lower atherogenic lipoproteins. Clinical studies have shown that DITPA therapy can lead to significant reductions in serum total cholesterol, low-density lipoprotein (LDL) cholesterol, and triglycerides.

The mechanism behind these effects is linked to DITPA's action in the liver. As a thyroid hormone analog, DITPA can increase the expression of hepatic LDL receptors and their corresponding mRNA, which accelerates the clearance rate of LDL cholesterol from the bloodstream. Furthermore, thyroid hormone actions on lipid metabolism include enhancing the activity of lipoprotein lipase.

In a 24-week clinical trial involving patients with stable chronic heart failure, DITPA administration was associated with marked decreases in key lipid parameters. Similarly, a 6-month Phase II trial confirmed these findings, showing that DITPA improved several metabolic parameters, including significant reductions in cholesterol levels.

Interactive Data Table: Effect of DITPA on Serum Lipid Levels in Clinical Trials

| Parameter | Duration of Study | Population | Percentage Reduction |

| Total Cholesterol | 24 weeks | Stable Chronic Heart Failure | Not specified |

| LDL Cholesterol | 24 weeks | Stable Chronic Heart Failure | Not specified |

| Triglycerides | 24 weeks | Stable Chronic Heart Failure | Transient Decrease |

| Total Cholesterol | 6 months | Congestive Heart Failure | ~20% |

| LDL Cholesterol | 6 months | Congestive Heart Failure | ~30% |

The direct effects of this compound on glucose homeostasis and insulin (B600854) sensitivity are not as extensively documented as its impact on lipid metabolism. While thyroid hormones, in general, are known to influence glucose metabolism by affecting insulin secretion and degradation, as well as hepatic glucose output, specific data for DITPA is limited. Studies on other diiodothyronines, such as 3,5-diiodo-L-thyronine (3,5-T2), have shown effects on reducing blood glucose levels, primarily by decreasing hepatic glucose output rather than affecting classical insulin sensitization pathways in muscle or adipose tissue. nih.gov However, dedicated studies focusing on DITPA's role in glucose regulation and insulin sensitivity are required to fully characterize its effects in this area.

DITPA has been shown to influence energy expenditure, a characteristic action of thyroid hormone mimetics. This effect can lead to significant reductions in body weight. In a 24-week clinical study, patients treated with DITPA experienced an average weight loss of 12.5 pounds. A separate 6-month trial also reported a notable decrease in body weight (an average of 11 pounds) among participants receiving DITPA. This stimulation of metabolic rate is a key factor in its potential application for weight management.

Conversely, DITPA has a paradoxical and beneficial effect in the context of MCT8 deficiency, a rare genetic disorder characterized by severe psychomotor retardation and peripheral hypermetabolism due to elevated serum T3 levels. In children with this condition, DITPA treatment has been shown to reduce the hypermetabolism and the associated tendency for weight loss. nih.gov By normalizing serum T3 levels, DITPA helps to ameliorate the thyrotoxic state in peripheral tissues. oup.com This dual action highlights DITPA's ability to modulate energy expenditure based on the underlying metabolic state.

Neurological and Developmental Aspects

Thyroid hormones are essential for the proper development of the central nervous system (CNS), including the process of myelination. Myelination, carried out by oligodendrocytes, is critical for rapid and efficient nerve impulse conduction. Research has indicated a direct role for DITPA in promoting this crucial developmental process. A 2015 study reported that this compound promotes the differentiation of human oligodendrocytes and enhances myelination. This suggests that DITPA can mimic the necessary actions of endogenous thyroid hormone in stimulating the maturation of oligodendrocyte precursor cells into myelin-producing cells.

DITPA's effects extend to the genetic level within the brain, where it can modulate the expression of genes that are responsive to thyroid hormone. This is particularly relevant in conditions like MCT8 deficiency, where impaired transport of thyroid hormone into the brain leads to a state of cerebral hypothyroidism.

Studies in mouse models of MCT8 deficiency have shown that DITPA can enter the brain and restore correct thyroid hormone signaling. It effectively reduces the excessive expression of T3-responsive genes, helping to normalize neural cell function. mct8.info Further research using human brain organoids from MCT8-deficient patients has confirmed that DITPA can trigger T3-signaling. nih.gov Specifically, DITPA was shown to upregulate the expression of the thyroid hormone-responsive gene KLF9 in these organoids, demonstrating its ability to act as a thyromimetic in human neural cells and bypass the deficient transporter. nih.govjci.org In animal studies, DITPA treatment modulated the expression of other TH-dependent genes in the brain, including Shh and Aldh1a3. mct8.info

Impact on Neural Proliferation and Differentiation

This compound (DITPA), as a synthetic analog of thyroid hormone, plays a role in the critical processes of neural development, specifically impacting the proliferation and differentiation of neural cells. Thyroid hormones are essential for the proper maturation of the brain, influencing neurogenesis, as well as the differentiation and migration of neuronal and glial cells. mdpi.comnih.gov The active form of thyroid hormone, triiodothyronine (T3), has been shown to promote the neuronal differentiation of embryonic neural stem cells while inhibiting their differentiation into astrocytes. nih.gov

DITPA is believed to exert its effects by interacting with thyroid hormone receptors. researchgate.net Its influence is particularly significant in the context of oligodendrocyte maturation and myelination. researchgate.netrmit.edu.au Oligodendrocytes are glial cells responsible for producing the myelin sheath that insulates nerve fibers, a process crucial for efficient nerve impulse transmission. Thyroid hormone is a critical factor for the maturation of these cells. rmit.edu.au Research suggests that DITPA can promote myelination, indicating a positive impact on the differentiation and function of oligodendrocytes. rmit.edu.au In animal models of Intrauterine Growth Restriction (IUGR), a condition associated with impaired myelination, DITPA treatment has been observed to increase oligodendrocyte density in the corpus callosum and promote myelination in the cerebral cortex. rmit.edu.au

Potential for Restoring Brain Maturation and Function

A key aspect of DITPA's therapeutic potential lies in its ability to enter neural cells independently of the monocarboxylate transporter 8 (MCT8). mdpi.comrmit.edu.au MCT8 is the primary transporter responsible for ushering thyroid hormone into neurons in the brain. nih.gov In genetic disorders like MCT8 deficiency, also known as Allan-Herndon-Dudley syndrome, or in conditions like IUGR where MCT8 expression is reduced, the brain suffers from a severe lack of thyroid hormone, leading to significant neurodevelopmental deficits and impaired myelination. researchgate.netrmit.edu.au

Because DITPA can bypass the deficient MCT8 transporter, it offers a potential therapeutic strategy to overcome this transport blockage. researchgate.netrmit.edu.au By delivering a thyroid hormone-like signal directly to the neural target cells, DITPA has the potential to restore proper thyroid hormone signaling. mdpi.com In animal models with MCT8 deficiency, DITPA was able to enter the brain and help restore the expression of genes that are responsive to thyroid hormone. mdpi.com Studies in newborn rat models of IUGR, where myelination is deficient, have shown that DITPA administration can correct this deficit. rmit.edu.au This body of research highlights the potential for DITPA to improve myelination and restore brain maturation in conditions where thyroid hormone access to the brain is compromised, although further studies are required. researchgate.netrmit.edu.au

Bone Metabolism

Thyroid hormones are crucial regulators of skeletal growth and the maintenance of bone mass throughout life. nih.gov They influence the activity of chondrocytes, osteoblasts (cells that form new bone), and osteoclasts (cells that resorb old bone). nih.gov An excess of thyroid hormone, a state known as thyrotoxicosis, can disrupt the delicate balance of bone remodeling, leading to accelerated bone resorption and formation. nih.govclinicaltrials.gov This high-turnover state often results in a net loss of bone mass, decreased bone mineral density, and an increased risk of osteoporosis. nih.govclinicaltrials.gov As a thyroid hormone analog, DITPA has the potential to affect bone metabolism, and its impact on bone health is a considered parameter in clinical investigations. clinicaltrials.gov

Effects on Bone Turnover Markers (e.g., Osteocalcin (B1147995), N-telopeptide, Deoxypyridinoline)

The effects of thyroid hormone analogs on bone can be monitored by measuring specific biochemical markers of bone turnover in the serum and urine. nih.govclinicaltrials.gov These markers provide a dynamic picture of bone formation and resorption activity. nih.gov Clinical studies involving DITPA have included the planned measurement of such markers to assess the compound's effect on the skeleton. clinicaltrials.gov

Key markers include:

Osteocalcin (OC): A protein produced by mature osteoblasts, osteocalcin is a widely used serum marker for bone formation. nih.govnih.gov Elevated levels of thyroid hormone are associated with significantly higher levels of osteocalcin, reflecting an increased rate of bone formation. nih.gov

N-telopeptide (NTX): This is a fragment of type I collagen, the main protein component of bone, that is released during bone resorption. medscape.com It is considered a specific marker of osteoclast activity. nih.gov

Deoxypyridinoline (DPD): DPD is another specific marker of bone resorption, excreted unmetabolized in the urine. wikipedia.org It is a collagen cross-link that provides structural integrity to bone collagen and is released when bone is broken down by osteoclasts. wikipedia.org

In states of excess thyroid hormone, the levels of both bone formation markers like osteocalcin and bone resorption markers like C-terminal telopeptides of Type I collagen (CTX-1, similar to NTX) are typically elevated, indicating a state of high bone turnover. nih.gov

| Bone Turnover Marker | Type | Function/Significance | Relation to Excess Thyroid Hormone |

|---|---|---|---|

| Osteocalcin | Formation | Protein produced by osteoblasts, indicating new bone formation. nih.govnih.gov | Levels are typically increased. nih.gov |

| N-telopeptide (NTX) | Resorption | Collagen fragment released during bone breakdown by osteoclasts. medscape.com | Levels are typically increased. nih.gov |

| Deoxypyridinoline (DPD) | Resorption | Collagen cross-link released during bone resorption. wikipedia.org | Levels are typically increased. medscape.com |

Anti-inflammatory Properties

The potential effects of this compound extend to the inflammatory response. Inflammation is a complex biological process involving various immune cells and signaling molecules called cytokines. mdpi.com The investigation into DITPA's therapeutic applications has included the assessment of its impact on key inflammatory markers.

In a Phase II clinical trial evaluating DITPA for the treatment of heart failure, a panel of inflammatory markers was measured to monitor its effects. ahajournals.org This indicates that the compound's interaction with the immune and inflammatory systems is of clinical interest. The specific markers evaluated in this study included:

Tumor necrosis factor-α (TNF-α)

Interleukin-6 (IL-6)

Interleukin-8 (IL-8)

Interleukin-10 (IL-10)

Soluble IL-2 receptor

Monocyte chemoattractant peptide-1 (MCP-1)

| Inflammatory Marker | General Role |

|---|---|

| Tumor necrosis factor-α (TNF-α) | A key pro-inflammatory cytokine. mdpi.com |

| Interleukin-6 (IL-6) | A cytokine with both pro- and anti-inflammatory roles. |

| Interleukin-8 (IL-8) | A cytokine primarily involved in attracting neutrophils to sites of inflammation. |

| Interleukin-10 (IL-10) | A potent anti-inflammatory cytokine. mdpi.com |

| Soluble IL-2 receptor | A marker of T-cell activation. |

| Monocyte chemoattractant peptide-1 (MCP-1) | A cytokine that recruits monocytes to sites of inflammation. |

Therapeutic Potential and Clinical Research of 3,5 Diiodothyropropionic Acid

Congestive Heart Failure (CHF)

Initial interest in DITPA for congestive heart failure stemmed from preclinical studies suggesting it could provide beneficial hemodynamic effects, similar to thyroid hormones but potentially with fewer adverse metabolic and cardiac effects. nih.govnih.gov This led to clinical trials to assess its safety and efficacy in patients with CHF.

A significant Phase II multicenter, randomized, placebo-controlled trial involving patients with New York Heart Association (NYHA) class II to IV congestive heart failure provided key insights into DITPA's hemodynamic effects. nih.govahajournals.org Over a six-month treatment period, patients receiving DITPA demonstrated specific changes in cardiovascular metrics compared to those on placebo. nih.gov The study found that DITPA increased the cardiac index by 18% and decreased systemic vascular resistance by 11%. nih.govahajournals.org These findings were consistent with earlier, smaller pilot studies which also reported an increase in cardiac index and a decrease in systemic vascular resistance index in patients with moderately severe heart failure treated for four weeks. nih.govscite.ai

| Hemodynamic Parameter | Percentage Change with DITPA |

|---|---|

| Cardiac Index | +18% |

| Systemic Vascular Resistance | -11% |

Despite the observed improvements in hemodynamic parameters, the Phase II trial did not find evidence of symptomatic benefit for patients with congestive heart failure. nih.govahajournals.org The primary objective of the study was to assess a composite endpoint that classified patients as improved, worsened, or unchanged based on symptom changes, morbidity, and mortality. nih.govahajournals.org

This composite score was largely driven by the patient global assessment, as there were few clinical events and no significant change in NYHA class. ahajournals.org The patient global assessment revealed a worsening trend in the DITPA group compared to the placebo group. ahajournals.org Specifically, 15% of DITPA patients reported improvement versus 38% in the placebo group, while 15% of DITPA patients reported worsening compared to only 7% in the placebo group. ahajournals.org The interpretation of these results was complicated by the fact that DITPA was poorly tolerated by many participants. nih.govahajournals.org Fatigue and gastrointestinal complaints were notably more frequent in the group receiving DITPA, which likely influenced the global assessment of their health and obscured any potential heart-failure-specific benefits. nih.govahajournals.org

There is a lack of long-term safety and efficacy data for DITPA in the context of congestive heart failure. The primary investigation into its use was a Phase II clinical trial (NCT00103519). nih.govdrugbank.com This trial, which was designed to evaluate safety and provide preliminary efficacy data over a six-month period, was ultimately terminated. ahajournals.orgdrugbank.com No subsequent long-term, follow-up, or Phase III studies have been conducted to establish the long-term safety profile or efficacy of DITPA for this indication. drugbank.com

Monocarboxylate Transporter 8 (MCT8) Deficiency / Allan-Herndon-Dudley Syndrome (AHDS)

MCT8 deficiency, also known as Allan-Herndon-Dudley Syndrome (AHDS), is a rare X-linked genetic disorder caused by mutations in the SLC16A2 gene, which codes for the thyroid hormone transporter MCT8. This deficiency leads to severe psychomotor retardation and a characteristic pattern of abnormal thyroid function tests. Because DITPA can enter cells without relying on the MCT8 transporter, it has been investigated as a potential therapy.

Patients with MCT8 deficiency typically exhibit high serum triiodothyronine (T3), low thyroxine (T4), low reverse T3 (rT3), and normal to slightly elevated thyroid-stimulating hormone (TSH) levels. Clinical research involving children with MCT8 deficiency treated with DITPA has shown significant improvements in these biochemical markers.

In a multicenter study of four affected children treated for 26 to 40 months, DITPA administration led to the normalization of previously elevated serum T3 and TSH levels. Furthermore, the treatment caused serum T4 and rT3 to increase, reaching the lower end of the normal range.

| Thyroid Function Test | Typical Level in MCT8 Deficiency | Effect of DITPA Treatment |

|---|---|---|

| Serum T3 | High | Normalized |

| Serum TSH | Normal to High | Normalized |

| Serum T4 | Low | Increased to lower normal range |

| Serum rT3 | Low | Increased to lower normal range |

The high levels of T3 in the peripheral tissues of individuals with MCT8 deficiency lead to a state of hypermetabolism, which manifests as an inability to gain weight, muscle wasting, and tachycardia. Treatment with DITPA has been shown to counteract these peripheral thyrotoxic effects.

In the study of four children with MCT8 deficiency, DITPA treatment reduced the signs of hypermetabolism. This was evidenced by a decline in sex hormone-binding globulin (SHBG) in all subjects and a reduction in heart rate in three of the four children. A crucial clinical outcome was the effect on weight; none of the treated children experienced weight loss, and two of them achieved weight gain. This suggests that DITPA can effectively reduce the peripheral hypermetabolism and the associated tendency for weight loss characteristic of the syndrome.

Neurological Outcome and Psychomotor Retardation

This compound (DITPA) has been investigated as a potential therapy for Allan-Herndon-Dudley syndrome (AHDS), a rare X-linked genetic disorder characterized by severe intellectual disability and psychomotor retardation. veeva.comorpha.netchop.edu This condition is caused by mutations in the SLC16A2 gene, which encodes the monocarboxylate transporter 8 (MCT8), a specific transporter of thyroid hormones into neuronal cells. orpha.netped-mind-institute.deamazonaws.com The resulting deficiency of thyroid hormone in the brain leads to profound neurological impairment. chop.edunih.govbioscientifica.com

Clinical research has explored whether DITPA, a thyroid hormone analog that can enter cells independently of MCT8, could ameliorate the neurological deficits in AHDS patients. ped-mind-institute.dethyroid.org In a study involving four young children with MCT8 mutations, treatment with DITPA for 26 to 40 months, starting between the ages of 8.5 and 25 months, successfully normalized peripheral thyroid hormone abnormalities. nih.gov Specifically, it corrected elevated serum triiodothyronine (T3) and thyrotropin (TSH) levels and raised thyroxine (T4) levels. thyroid.org This led to improvements in systemic symptoms such as weight gain and reduced heart rate. ped-mind-institute.de

However, despite these positive effects on peripheral thyrotoxicosis, clinical studies have consistently reported a lack of significant improvement in neurological outcomes. ped-mind-institute.denih.gov Treatment with DITPA did not lead to any substantial amelioration of the severe psychomotor retardation characteristic of AHDS. thyroid.orgnih.gov This suggests that while DITPA can address the systemic metabolic consequences of MCT8 deficiency, it may not be effective in reversing or improving the established severe neurological damage when treatment is initiated postnatally. bioscientifica.comthyroid.org

| Clinical Study of DITPA in AHDS | |

| Parameter | Outcome |

| Peripheral Thyroid Status | Normalized elevated serum T3 and TSH levels. thyroid.orgnih.gov |

| Systemic Symptoms | Improved hypermetabolism, leading to weight gain. ped-mind-institute.denih.gov |

| Neurological Outcome | No significant improvement in psychomotor development. ped-mind-institute.dethyroid.orgnih.gov |

Prenatal Treatment Strategies

The lack of neurological improvement with postnatal DITPA administration in Allan-Herndon-Dudley syndrome has led researchers to hypothesize that the critical window for therapeutic intervention is during fetal brain development. thyroid.org Evidence from a 30-week-old MCT8-deficient embryo indicated that brain abnormalities are already present during fetal life, underscoring the importance of early treatment. nih.gov Consequently, prenatal treatment strategies are being explored with the aim of delivering therapeutic agents to the developing fetal brain to prevent or mitigate the severe neurological damage. thyroid.org

The rationale for prenatal treatment is to bypass the defective MCT8 transporter during the crucial period of neurogenesis and neuronal migration. The goal is to provide a thyroid hormone analog, such as DITPA, that can cross the placenta and the fetal blood-brain barrier to reach the central nervous system and support normal development.

A clinical trial is currently recruiting participants to investigate the efficacy of prenatal treatment with DITPA for male fetuses with a confirmed MCT8 gene mutation. veeva.com The study aims to rescue or improve the neurological phenotype by initiating treatment during pregnancy. veeva.com This approach highlights a shift in therapeutic strategy, focusing on prevention of neurological deficits rather than attempting to reverse them after birth. thyroid.org

Dyslipidemia and Metabolic Disorders

This compound has been evaluated for its potential therapeutic effects in dyslipidemia and other metabolic disorders due to its thyromimetic properties. oup.comahajournals.org As a thyroid hormone analog, DITPA can influence lipid metabolism, primarily by acting on thyroid hormone receptors in the liver. clinicaltrials.govnih.gov

Reduction in Triglycerides and LDL Cholesterol

Clinical studies have demonstrated the efficacy of DITPA in improving lipid profiles. A pilot prospective, randomized, controlled study showed that DITPA therapy led to a decrease in serum total and low-density lipoprotein (LDL) cholesterol levels. oup.com Additionally, a transient decrease in triglycerides was observed. oup.com

In a Phase II clinical trial involving patients with congestive heart failure, DITPA treatment resulted in significant reductions in key lipid parameters over a 24-week period. ahajournals.orgresearchgate.netnih.gov These findings suggest that DITPA has a notable thyromimetic activity in the liver, which plays a crucial role in regulating cholesterol and triglyceride levels. ahajournals.orgnih.gov The mechanism of action is thought to involve the upregulation of the LDL receptor in the liver, leading to increased clearance of LDL cholesterol from the plasma. nih.gov

| Effect of DITPA on Serum Lipids (Phase II Trial) | |

| Lipid Parameter | Percentage Reduction |

| Total Cholesterol | -20% ahajournals.orgresearchgate.netnih.gov |

| LDL Cholesterol | -30% ahajournals.orgresearchgate.netnih.gov |

| Triglycerides | Transient Decrease oup.com |

Multiple Sclerosis (MS) and Demyelinating Conditions

The therapeutic potential of this compound is being explored for multiple sclerosis (MS) and other demyelinating conditions. monash.edu MS is an autoimmune disease characterized by damage to the myelin sheath that protects nerve fibers in the central nervous system, leading to neurological disability. nih.govcincinnatichildrens.org Current research focuses on strategies to not only halt the inflammatory process but also to promote the repair of damaged myelin, a process known as remyelination. nih.govnih.gov

Promotion of Myelin Protection and Repair

DITPA has emerged as a candidate for promoting myelin protection and repair. monash.edu As a thyroid hormone analog, it may offer a significant benefit in changing the course of MS progression by both protecting the central nervous system and enhancing repair mechanisms. monash.edu Thyroid hormones are known to be crucial for the maturation of oligodendrocytes, the cells responsible for producing myelin. nih.govnih.govneurologylive.com

Preclinical studies are underway to investigate the efficacy of DITPA in this context. monash.edu A key advantage of DITPA is its ability to cross the blood-brain barrier, a significant hurdle for many potential MS therapies, allowing it to target affected cells directly within the brain. monash.edu Research suggests that thyroid hormone analogs can reduce demyelination and axonal injury. nih.gov

Activation of Stem Cells for Remyelination

The process of remyelination in the adult brain relies on the activation of endogenous stem cells, specifically oligodendrocyte precursor cells (OPCs). ca.govresearchgate.net These cells are present in the central nervous system and can differentiate into mature, myelin-producing oligodendrocytes to repair damaged areas. ca.gov In progressive MS, OPCs are often abundant at sites of damage but fail to differentiate, hindering the repair process. ca.gov

Thyroid hormones play a critical role in promoting the differentiation of OPCs into mature oligodendrocytes. nih.govnih.gov Therefore, thyromimetic compounds like DITPA are being investigated for their potential to stimulate these endogenous stem cells. nih.gov By activating OPCs and driving their differentiation, DITPA could potentially enhance the brain's natural capacity for myelin repair, offering a regenerative therapeutic approach for demyelinating diseases. ca.govnih.gov

Clinical Trial Design and Challenges of this compound

The clinical development of this compound (DITPA) has been marked by specific trial designs aimed at evaluating its efficacy and safety, primarily for conditions like heart failure and hypercholesterolemia. These studies have also highlighted significant challenges related to the compound's tolerability and patient retention.

Phase I and Phase II Studies

Early clinical investigations into DITPA included Phase I and Phase II trials designed to establish its safety profile and preliminary efficacy.

A Phase I pilot study involving seven healthy volunteers and a subsequent study with 19 patients diagnosed with moderately severe heart failure assessed the safety and efficacy of DITPA. nih.gov This trial was a randomized, double-blind comparison against a placebo. nih.gov

Following this, a significant Phase II trial was conducted to further evaluate DITPA in patients with congestive heart failure (CHF). This multicenter, randomized, placebo-controlled, double-blind study enrolled 86 patients with New York Heart Association (NYHA) class II to IV heart failure. nih.govahajournals.org Patients were randomized in a 2:1 ratio to receive either DITPA or a placebo over a six-month treatment period. nih.gov The primary objective was to assess the effect of DITPA on a composite endpoint for congestive heart failure, which classified patients as improved, worsened, or unchanged based on symptom changes and morbidity/mortality. nih.govahajournals.org

Another Phase II study was designed to assess the safety and efficacy of DITPA in patients with high cholesterol. clinicaltrials.gov This single-center, randomized, double-blind, placebo-controlled study targeted hypercholesterolemic patients who had not achieved their LDL cholesterol goals with conventional therapies. clinicaltrials.gov The trial planned to enroll 60 patients, randomizing them in a 1:1:1 ratio to receive one of two DITPA doses or a placebo for a 12-week treatment period. clinicaltrials.gov

Additionally, DITPA has been studied in a small, multicenter compassionate use trial for four children with Monocarboxylate transporter 8 (MCT8) deficiency. nih.govnih.gov This study evaluated the effect and efficacy of DITPA in this rare genetic disorder over a period of 26 to 40 months. nih.gov

| Trial Phase | Condition Studied | Number of Patients | Study Design | Primary Objective |

|---|---|---|---|---|

| Phase I/II Pilot | Heart Failure | 19 | Randomized, Double-Blind, Placebo-Controlled | Evaluate safety and efficacy nih.gov |

| Phase II | Congestive Heart Failure | 86 | Multicenter, Randomized, Double-Blind, Placebo-Controlled (2:1) | Assess effect on a composite CHF endpoint nih.govahajournals.org |

| Phase II | Hypercholesterolemia | 60 (planned) | Single-center, Randomized, Double-Blind, Placebo-Controlled (1:1:1) | Determine safety and efficacy in lowering LDL cholesterol clinicaltrials.gov |

| Compassionate Use | MCT8 Deficiency | 4 | Multicenter, Open-Label | Evaluate effect and efficacy in children with MCT8 deficiency nih.govnih.gov |

Dose-Ranging and Titration Strategies

Dose-ranging and titration were critical components of the DITPA clinical trial design, aiming to find an optimal therapeutic dose that balanced efficacy with tolerability.

In the Phase II trial for heart failure, an escalating dose strategy was employed. oup.com Patients were randomized to either placebo or an escalating DITPA dose, which was uptitrated in 90-mg/d increments at each two-week visit. ahajournals.org The titration was guided by serum thyroid-stimulating hormone (TSH) levels, with the goal of suppressing TSH to less than 0.02 mU/liter or reaching a maximum dose. ahajournals.orgoup.com Initially, the maximum dose was 360 mg/d, but this was later lowered to 270 mg/d based on a recommendation from the Data and Safety Monitoring Board. ahajournals.org Titration could be slowed at the investigator's discretion due to adverse events or excessive weight loss. ahajournals.org

The study in hypercholesterolemic patients also incorporated a dose-titration strategy. Patients randomized to the higher DITPA group were to receive a gradual increase in their dose over the first four weeks of the 12-week treatment period. clinicaltrials.gov

For the treatment of MCT8 deficiency in children, treatment was initiated with a small dose of 1.8 mg, which was then gradually increased to a maximum of 30 mg/d (equivalent to 2.1–2.4 mg/kg/d), administered in three divided doses. nih.gov The normalization of elevated serum T3 and TSH levels occurred when the dose reached approximately 1 mg/kg/d. nih.govnih.gov

Adverse Events and Tolerability in Clinical Settings

A significant challenge in the clinical development of DITPA has been its tolerability, with a notable incidence of adverse events reported in trials.

In the Phase II heart failure study, DITPA was found to be poorly tolerated. nih.govahajournals.org The most frequently reported adverse events in the DITPA group were fatigue and gastrointestinal complaints. nih.gov A comprehensive list of potential side effects was monitored, based on the known effects of thyrotoxicosis and hypothyroidism. clinicaltrials.gov

| System | Potential Adverse Events |

|---|---|

| Cardiovascular | Palpitations, tachycardia, arrhythmias, increased pulse and blood pressure, heart failure, angina, myocardial infarction, cardiac arrest |

| Central Nervous System | Headache, hyperactivity, nervousness, anxiety, irritability, emotional lability, insomnia |

| Dermatologic | Hair loss, warm moist or dry skin, flushing |

| Endocrine | Decreased bone mineral density, gynecomastia |

| Gastrointestinal | Diarrhea or constipation, vomiting, abdominal cramps, elevations in liver function tests |

| General | Fatigue, increased appetite, excessive sweating |

| Musculoskeletal | Tremors, muscle weakness, proximal myopathy |

| Respiratory | Dyspnea |

| Reproductive | Menstrual irregularities, impaired fertility |

Despite the suppression of TSH, a marker of its thyromimetic effect, patients in the heart failure trial did not exhibit clear clinical signs or symptoms of thyrotoxicosis or hypothyroidism. nih.govoup.com However, the adverse effects at the doses used were significant enough to impact the study's outcome. oup.com In contrast, the compassionate use study in children with MCT8 deficiency reported no adverse effects. nih.govnih.gov

Patient Dropout Rates and Factors Affecting Study Completion

The poor tolerability of DITPA directly contributed to high patient dropout rates, a major challenge affecting the completion and interpretation of clinical studies.

In the 24-week heart failure trial, a very high dropout rate was observed in the DITPA group. oup.com Of the 57 patients initially randomized to receive DITPA, 36 were unable to complete the full protocol. oup.com The primary reason for discontinuation was adverse events, which accounted for 25 of the dropouts. oup.com In stark contrast, no patients in the placebo group discontinued the study due to adverse events. oup.com This discrepancy in dropout rates obscured the interpretation of the drug's effects on heart failure-specific endpoints. nih.govahajournals.org

| Group | Randomized | Completed 24 Weeks | Did Not Complete | Reason for Dropout (Adverse Events) |

|---|---|---|---|---|

| DITPA | 57 | 21 | 36 | 25 |

| Placebo | 29 | 27 | 2 | 0 |

The high rate of study incompletion due to adverse events represents a critical factor in the clinical development of DITPA. It underscores the challenge of separating the compound's therapeutic effects from its side effects, particularly at the doses required to achieve a physiological response like TSH suppression.

Pharmacology and Pharmacokinetics of 3,5 Diiodothyropropionic Acid

Absorption and Distribution in Tissues

Following administration, DITPA is absorbed into the systemic circulation. Studies in mice have shown that serum concentrations of DITPA increase with higher doses of the compound administered. For instance, when the dose was increased, the average serum concentration rose significantly, suggesting effective absorption from the site of administration prizmtx.com.

Once absorbed, DITPA distributes to various tissues. Research in mice has demonstrated that the concentration of DITPA is substantially higher in the liver compared to the brain, with liver content being 6- to 10-fold that of the brain when measured per milligram of tissue protein prizmtx.com. This differential distribution is a key aspect of its pharmacological profile.

A study involving pregnant mice carrying both wild-type (Wt) and Mct8 deficient (Mct8KO) embryos found that DITPA crosses the placenta and leads to similar serum concentrations in the pups of both genotypes. Interestingly, the DITPA concentrations in the pups were significantly higher than in their dams, indicating placental transfer and accumulation in the fetal circulation nih.gov.

| Genotype | DITPA Dose (mg/100g BW) | Mean Serum DITPA (µg/dL) |

|---|---|---|

| Wild-type (Wt) | 0.3 | 67 |

| Mct8KO | 0.3 | 67 |

| Wild-type (Wt) | 0.6 | 144 |

| Mct8KO | 0.6 | 144 |

| Wild-type (Wt) | 1.0 | 180 |

| Mct8KO | 1.0 | 180 |

Metabolism and Excretion Pathways

The metabolism of 3,5-diiodothyropropionic acid is an area of ongoing investigation. Some studies have suggested that DITPA has a relatively low metabolic activity oup.comoup.com. However, observations of a less-than-proportional increase in serum DITPA concentrations at higher doses suggest that its metabolism or excretion may be enhanced at these levels prizmtx.com.

A recent study has provided more specific insights into the biotransformation of DITPA. This research indicated that DITPA undergoes several metabolic reactions, including glucuronide conjugation, sulfation, and deiodination koreascience.kr. The process of glucuronidation, a common pathway for the metabolism of drugs and other xenobiotics, involves the addition of glucuronic acid to the molecule, which typically increases its water solubility and facilitates its excretion wikipedia.org. Deiodination, the removal of iodine atoms, is a key metabolic pathway for natural thyroid hormones, and it appears that DITPA is also a substrate for deiodinase enzymes koreascience.krmdpi.com. The specific enzymes and the full sequence of these metabolic pathways for DITPA are not yet fully characterized.

The precise routes and extent of excretion of DITPA and its metabolites have not been extensively detailed in the available scientific literature.

Half-Life of DITPA

The half-life of a compound is a critical pharmacokinetic parameter that determines its duration of action and dosing frequency. In a study involving a small number of children with MCT8 deficiency, the half-life of DITPA was determined to be between 5 and 8 hours following oral administration nih.gov.

Comparison of Tissue Availability Across Genotypes (e.g., Mct8KO vs. Wild-type)

A significant aspect of DITPA's pharmacology is its ability to enter tissues independently of the monocarboxylate transporter 8 (MCT8). MCT8 is a crucial transporter for thyroid hormones, and its deficiency leads to severe neurological impairment due to reduced thyroid hormone uptake into the brain nih.govresearchgate.net.

Studies in Mct8 knockout (Mct8KO) mice have demonstrated that DITPA administration results in similar tissue availability in both the liver and the brain of Mct8KO and wild-type (Wt) control mice researchgate.net. This indicates that DITPA's entry into these critical tissues is not reliant on the MCT8 transporter. In these studies, serum concentrations of DITPA were also not significantly different between the two genotypes at various doses prizmtx.com.

Furthermore, research using cerebral organoids derived from human induced pluripotent stem cells of MCT8-deficient patients has confirmed that DITPA can bypass the nonfunctional MCT8 and elicit thyromimetic responses in human neural cells researchgate.net. This MCT8-independent transport is a key characteristic that distinguishes DITPA from natural thyroid hormones and underscores its therapeutic potential in conditions associated with MCT8 deficiency.

| Genotype | Tissue | Mean DITPA Content (ng/mg protein) |

|---|---|---|

| Wild-type (Wt) | Liver | Not significantly different from Mct8KO |

| Mct8KO | Liver | Not significantly different from Wt |

| Wild-type (Wt) | Brain | Not significantly different from Mct8KO |

| Mct8KO | Brain | Not significantly different from Wt |

Future Directions and Research Gaps for 3,5 Diiodothyropropionic Acid

Elucidation of Full Spectrum of Biological Activities

DITPA is known to be a thyroid hormone analog that interacts with thyroid hormone receptors (TRs), albeit with different affinity compared to endogenous thyroid hormones. clinicaltrials.govfrontiersin.org Its primary investigated effects include the normalization of thyroid hormone levels and reduction of hypermetabolic symptoms in MCT8 deficiency, as well as impacts on hemodynamic parameters in heart failure. nih.govresearchgate.net However, the full extent of its biological activities is not yet completely understood.

Future research should focus on a more comprehensive characterization of DITPA's molecular interactions. Key research questions include:

Receptor Isoform Specificity: While DITPA is known to bind to TRs, a more detailed profile of its binding affinity and functional activity at TR-α and TR-β isoforms is needed. thyroid.org This is crucial as these isoforms mediate different physiological effects; for instance, TR-β in the liver is primarily responsible for cholesterol-lowering effects, whereas TR-α is linked to cardiac effects. acs.org

Non-Genomic Actions: Thyroid hormones can exert rapid, non-genomic effects initiated at the cell surface, for example, through interactions with integrin αvβ3 to promote angiogenesis. nih.gov Preliminary studies have shown DITPA exhibits potent proangiogenic activity through this pathway. nih.govnih.gov A systematic investigation into other potential non-genomic actions of DITPA is warranted to uncover novel mechanisms and therapeutic possibilities.

Metabolic Pathways: The metabolism of DITPA and its potential interactions with metabolic enzymes, such as cytochrome P450, are not fully elucidated. drugbank.com Understanding its metabolic fate is essential for predicting drug-drug interactions and optimizing its therapeutic profile.

Table 1: Investigated Biological Activities of DITPA

| Biological Effect | Primary Target/Context | Key Findings |

|---|---|---|

| Thyromimetic | MCT8 Deficiency | Normalizes serum T3 and TSH levels; reduces peripheral hypermetabolism. nih.govthyroid.org |

| Cardiovascular | Heart Failure | Increases cardiac index and decreases systemic vascular resistance. ahajournals.orgresearchgate.net |

| Metabolic | Heart Failure, Hyperlipidemia | Lowers serum total and LDL cholesterol. clinicaltrials.govresearchgate.net |

| Proangiogenic | Vascular Health | Promotes new blood vessel formation, mediated by integrin αvβ3. nih.govnih.gov |

Development of More Selective Analogs

A significant challenge in the therapeutic use of thyromimetics is separating the desired effects from the adverse effects associated with excessive thyroid hormone action. clinicaltrials.gov For DITPA, while it shows some preferential actions, it is not perfectly selective. ahajournals.org For example, in heart failure trials, thyromimetic effects led to weight loss and other poorly tolerated side effects that obscured potential benefits. ahajournals.orgresearchgate.net

The development of more selective DITPA analogs represents a critical future direction. Strategies could be informed by the successful development of other TR-β selective agonists like Resmetirom (MGL-3196), which have shown promise in treating metabolic dysfunction-associated steatohepatitis (MASH) by targeting hepatic TR-β with minimal cardiac TR-α activity. acs.orgnih.gov Research in this area should focus on:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the DITPA molecule to enhance its affinity for specific TR isoforms or to modulate its interaction with cellular transporters. Altering the acid side chain, as seen in other analog development programs, could be a fruitful approach. acs.org

Tissue-Specific Prodrugs: Designing prodrugs of DITPA that are activated by enzymes specific to a target tissue, such as the brain or liver. This strategy is being explored for other thyroid hormone analogs to enhance organ specificity. nih.gov

Longitudinal Studies on Neurological Outcomes in MCT8 Deficiency

The use of DITPA in children with MCT8 deficiency has shown success in correcting peripheral thyroid hormone abnormalities and mitigating hypermetabolism. nih.govnih.gov However, its impact on the severe neurological impairment characteristic of this condition remains a major unanswered question. thyroid.org The critical window for thyroid hormone action on brain development is narrow and occurs largely in utero and during early infancy. frontiersin.orgfrontiersin.org

Therefore, long-term, prospective longitudinal studies are urgently needed. These studies must:

Initiate Treatment as Early as Possible: Given that neurological damage begins prenatally, clinical trials investigating the administration of DITPA during pregnancy are a crucial next step. veeva.comjohnshopkins.edu Postnatal studies should enroll infants as soon as a diagnosis is confirmed.

Employ Sensitive Neurological Endpoints: Assessing neurodevelopmental progress in patients with severe impairments is challenging. Future trials will require the development and validation of sensitive and specific assessment tools to detect subtle but meaningful changes in motor function, cognitive abilities, and quality of life over many years.

Establish a Long-Term Registry: An international registry to track the long-term outcomes of DITPA-treated patients would provide invaluable real-world data on its neurological efficacy and any emergent long-term effects.

Investigation of DITPA's Role in Other Disease Models

The known biological activities of DITPA suggest its potential utility beyond MCT8 deficiency and heart failure. Its cholesterol-lowering properties and proangiogenic effects could be leveraged in other clinical settings. clinicaltrials.govnih.gov Future preclinical and clinical research should explore DITPA's efficacy in models of:

Dyslipidemia: DITPA has demonstrated a capacity to lower LDL cholesterol. clinicaltrials.govresearchgate.net Its potential as a lipid-lowering agent, particularly in patients intolerant to statins, could be investigated further.

Vascular and Ischemic Diseases: The proangiogenic actions of DITPA could be beneficial in conditions characterized by poor blood flow, such as peripheral artery disease or in promoting recovery after ischemic events like myocardial infarction. nih.govnih.gov Studies in animal models of these conditions would be a logical first step.

Metabolic Syndrome and MASH: Given the success of other thyromimetics in MASH, exploring DITPA's effects on liver fat and fibrosis could open new therapeutic avenues. nih.gov

Table 2: Potential Future Applications for DITPA Investigation

| Disease Model | Rationale Based on Known DITPA Activity | Research Focus |

|---|---|---|

| Dyslipidemia | Demonstrated reduction of total and LDL cholesterol. clinicaltrials.govresearchgate.net | Efficacy as a monotherapy or combination therapy for hypercholesterolemia. |

| Peripheral Artery Disease | Proangiogenic effects promote new blood vessel formation. nih.gov | Improvement of blood flow and tissue regeneration in ischemic limbs. |

| Myocardial Infarction | Attenuation of abnormal left ventricular remodeling in preclinical models. clinicaltrials.gov | Post-infarction cardiac repair and functional recovery. |

| MASH | Thyromimetic action on hepatic lipid metabolism. nih.gov | Reduction of hepatic steatosis and fibrosis. |

Advanced Clinical Trial Design and Real-World Efficacy Data

Past clinical trials of DITPA have faced challenges, particularly the Phase II trial in heart failure, where tolerability issues made it difficult to assess efficacy. ahajournals.org For rare diseases like MCT8 deficiency, traditional large, placebo-controlled trials are often not feasible. Future clinical development of DITPA will require more sophisticated approaches.

Key considerations for future trials include:

Adaptive Trial Designs: For heart failure or dyslipidemia, adaptive designs could allow for dose adjustments based on interim analyses of efficacy and tolerability, potentially identifying an optimal therapeutic window that was missed in previous studies.

N-of-1 Trials: For ultra-rare conditions like MCT8 deficiency, single-patient (N-of-1) trials could be a powerful tool to assess individual response to therapy using objective, predefined endpoints.

Real-World Evidence: Establishing registries to collect long-term data from patients receiving DITPA on a compassionate use or post-approval basis will be essential. This real-world evidence can supplement data from formal clinical trials and provide insights into long-term efficacy and outcomes in a broader patient population.

Table of Compounds Mentioned

| Compound Name |

|---|

| 3,5-Diiodothyropropionic acid (DITPA) |

| Resmetirom (MGL-3196) |

| Sobetirome |

| Triiodothyroacetic acid (TRIAC) |

| VK2809 |

| Dextrothyroxine |

| Captopril |

| Propylthiouracil (PTU) |

| Levothyroxine (L-T4) |

| Tetraiodothyroacetic acid |

| PD 98059 |

| XT199 |

| Thyroxine (T4) |

Q & A

Q. What experimental methodologies are used to evaluate DITPA's receptor-binding specificity and affinity for thyroid hormone receptor (TR) isoforms?

DITPA exhibits distinct binding affinities for TRα1 (Ka = 2.40 M⁻¹) and TRβ1 (Ka = 4.06 M⁻¹), with a modest preference for TRβ. These values are determined via competitive binding assays using radiolabeled T3 (triiodothyronine) in cell lines expressing recombinant TR isoforms. Methodological rigor requires parallel validation using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm kinetic parameters. Researchers should also compare results across multiple models (e.g., in vitro vs. ex vivo cardiac tissue) to account for tissue-specific TR expression .

Q. How does DITPA modulate cardiac gene expression in preclinical heart failure models?

DITPA upregulates α-myosin heavy chain (α-MHC) mRNA expression, a marker of improved cardiac contractility, in rodent models of heart failure. Experimental protocols typically involve qPCR or RNA sequencing of left ventricular tissue after 4–6 weeks of DITPA administration (dose range: 1–3 mg/kg/day). Researchers must normalize data to housekeeping genes (e.g., GAPDH) and include sham-operated controls to distinguish drug effects from surgical stress. Confounding factors, such as euthyroid sick syndrome, should be addressed by monitoring serum T3/T4 levels .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between preclinical efficacy and clinical trial outcomes of DITPA in heart failure?

Preclinical studies in rats and rabbits demonstrated improved cardiac output without chronotropic effects, but phase II trials reported poor tolerability (e.g., arrhythmias). To address this, researchers should:

- Compare interspecies differences in TR isoform distribution and drug metabolism.

- Analyze clinical trial subpopulations (e.g., patients with preserved vs. reduced ejection fraction) using stratified statistical models.

- Incorporate telemetry in animal models to detect arrhythmias missed in earlier studies .

Q. What strategies optimize DITPA dosing regimens to minimize off-target effects while maintaining therapeutic efficacy?

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is critical. For example:

Q. How can transcriptomic profiling resolve DITPA's tissue-specific effects in neurological vs. cardiac systems?

Single-cell RNA sequencing of DITPA-treated primary neurons (hypoxia models) and cardiomyocytes can identify overlapping vs. unique pathways. For instance:

- Neuronal survival pathways (e.g., HIF-1α modulation) vs. cardiac-specific α-MHC upregulation.

- Cross-validation with chromatin immunoprecipitation (ChIP) confirms TRβ occupancy at target gene promoters .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing DITPA's hemodynamic effects in heterogeneous patient cohorts?

- Use mixed-effects models to account for intra-patient variability in serial echocardiography data.

- Apply propensity score matching to balance baseline characteristics (e.g., age, comorbidities) in retrospective analyses.

- Report effect sizes with 95% confidence intervals rather than relying solely on p-values .

Q. How should researchers validate DITPA's metabolic stability in vitro?

- Incubate DITPA with liver microsomes (human/rodent) and quantify parent compound degradation via LC-MS/MS.

- Compare half-life (t½) values across species to predict clinical dosing frequency.

- Include positive controls (e.g., thyroxine) to benchmark metabolic susceptibility .

Data Interpretation Challenges

Q. Why do some studies report conflicting results on DITPA's impact on thyroid axis regulation?

Discrepancies arise from differences in:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。